Cas no 1095038-58-6 (N-(4-aminobutyl)-N-methylcyclopropanamine)

N-(4-aminobutyl)-N-methylcyclopropanamine 化学的及び物理的性質
名前と識別子
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- N-(4-aminobutyl)-N-methylcyclopropanamine
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- MDL: MFCD11623814
- インチ: 1S/C8H18N2/c1-10(8-4-5-8)7-3-2-6-9/h8H,2-7,9H2,1H3
- InChIKey: VTYJBGKJWZMFOR-UHFFFAOYSA-N
- SMILES: C(N(C1CC1)C)CCCN
N-(4-aminobutyl)-N-methylcyclopropanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250663-0.1g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
Enamine | EN300-250663-0.25g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
Chemenu | CM432618-1g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95%+ | 1g |
$989 | 2023-03-01 | |
Enamine | EN300-250663-0.5g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-250663-1g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 1g |
$914.0 | 2023-09-15 | |
Aaron | AR01C31K-50mg |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 50mg |
$317.00 | 2025-02-09 | |
Aaron | AR01C31K-1g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 1g |
$1282.00 | 2025-02-09 | |
Aaron | AR01C31K-10g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 10g |
$5428.00 | 2023-12-16 | |
Enamine | EN300-250663-5g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 5g |
$2650.0 | 2023-09-15 | |
A2B Chem LLC | AW42332-10g |
N-(4-aminobutyl)-N-methylcyclopropanamine |
1095038-58-6 | 95% | 10g |
$4171.00 | 2024-04-20 |
N-(4-aminobutyl)-N-methylcyclopropanamine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
N-(4-aminobutyl)-N-methylcyclopropanamineに関する追加情報
N-(4-Aminobutyl)-N-Methylcyclopropanamine: An Overview of CAS No. 1095038-58-6
N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS No. 1095038-58-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, characterized by its cyclopropane ring and aminobutyl group, has been the subject of numerous studies aimed at elucidating its pharmacological effects and potential therapeutic applications.
The chemical structure of N-(4-Aminobutyl)-N-methylcyclopropanamine is particularly noteworthy for its combination of a cyclopropane ring, which imparts rigidity and conformational constraint, and an aminobutyl group, which provides flexibility and potential for interaction with biological targets. The cyclopropane ring is known to influence the compound's reactivity and stability, while the aminobutyl group can facilitate interactions with receptors or enzymes, making this compound a promising candidate for drug development.
Recent research has focused on the potential of N-(4-Aminobutyl)-N-methylcyclopropanamine as a modulator of various biological processes. One area of particular interest is its role in neuropharmacology. Studies have shown that this compound can interact with specific neurotransmitter receptors, such as serotonin and dopamine receptors, which are involved in mood regulation, pain perception, and cognitive function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(4-Aminobutyl)-N-methylcyclopropanamine exhibits selective binding to serotonin 5-HT2A receptors, suggesting its potential as an antidepressant or anxiolytic agent.
In addition to its neuropharmacological effects, N-(4-Aminobutyl)-N-methylcyclopropanamine has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-(4-Aminobutyl)-N-methylcyclopropanamine may have therapeutic potential in managing inflammatory conditions.
The pharmacokinetic properties of N-(4-Aminobutyl)-N-methylcyclopropanamine have also been studied to assess its suitability as a drug candidate. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences revealed that this compound exhibits good oral bioavailability and favorable distribution characteristics. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound also shows low plasma protein binding and moderate metabolic stability, which are desirable attributes for a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-Aminobutyl)-N-methylcyclopropanamine in human subjects. Early-phase clinical trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects before proceeding to larger-scale studies.
Beyond its direct therapeutic applications, N-(4-Aminobutyl)-N-methylcyclopropanamine has also been explored as a tool for understanding fundamental biological processes. For example, researchers at Harvard University have used this compound to investigate the mechanisms underlying neurotransmitter receptor function and signal transduction pathways. By modulating these pathways, scientists can gain insights into the molecular basis of various diseases and develop more targeted therapies.
In conclusion, N-(4-Aminobutyl)-N-methylcyclopropanamine (CAS No. 1095038-58-6) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and diverse biological activities make it an intriguing candidate for further investigation. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the development of novel therapeutics for a range of diseases.
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